Cas no 2306262-02-0 (ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate)

ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate structure
2306262-02-0 structure
商品名:ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
CAS番号:2306262-02-0
MF:C11H11BrN2O2
メガワット:283.121241807938
CID:6536763
PubChem ID:138755874

ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
    • Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 6-bromo-5-methyl-, ethyl ester
    • MFCD32068289
    • ethyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate
    • SY322932
    • P20661
    • AS-79624
    • 2306262-02-0
    • インチ: 1S/C11H11BrN2O2/c1-3-16-11(15)8-5-13-14-6-9(12)7(2)4-10(8)14/h4-6H,3H2,1-2H3
    • InChIKey: IJCAMUJRVWZTQH-UHFFFAOYSA-N
    • ほほえんだ: C12=C(C(OCC)=O)C=NN1C=C(Br)C(C)=C2

計算された属性

  • せいみつぶんしりょう: 282.00039g/mol
  • どういたいしつりょう: 282.00039g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 43.6Ų

じっけんとくせい

  • 密度みつど: 1.54±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 0.00±0.30(Predicted)

ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D648495-100mg
ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
2306262-02-0 97%
100mg
$240 2024-07-21
eNovation Chemicals LLC
D648495-250MG
ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
2306262-02-0 97%
250mg
$390 2024-07-21
Chemenu
CM427785-500mg
ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
2306262-02-0 95%+
500mg
$631 2023-01-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1026-100MG
ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
2306262-02-0 97%
100MG
¥ 1,300.00 2023-03-14
eNovation Chemicals LLC
D648495-5G
ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
2306262-02-0 97%
5g
$2935 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1026-250MG
ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
2306262-02-0 97%
250MG
¥ 2,085.00 2023-03-14
Chemenu
CM427785-10g
ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
2306262-02-0 95%+
10g
$4728 2023-01-03
Ambeed
A1233586-500mg
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
2306262-02-0 97%
500mg
$745.0 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1026-250mg
ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
2306262-02-0 97%
250mg
¥2077.0 2024-04-22
Ambeed
A1233586-100mg
Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate
2306262-02-0 97%
100mg
$268.0 2024-04-21

ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate 関連文献

ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylateに関する追加情報

Recent Advances in the Application of Ethyl 6-Bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2306262-02-0) in Chemical Biology and Drug Discovery

Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2306262-02-0) is a pyrazolopyridine derivative that has recently gained significant attention in chemical biology and medicinal chemistry due to its versatile scaffold and potential therapeutic applications. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. Recent studies have highlighted its role in modulating specific signaling pathways, making it a promising candidate for targeted drug discovery.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the structural optimization of ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate to enhance its binding affinity for cyclin-dependent kinases (CDKs). The study demonstrated that modifications at the 6-bromo position could significantly improve selectivity toward CDK4/6, which are critical targets in cancer therapy. The compound's unique pyrazolo[1,5-a]pyridine core was found to facilitate hydrogen bonding interactions with key residues in the ATP-binding pocket of CDKs, providing a structural basis for further drug development.

Another notable application of this compound was reported in a recent Bioorganic & Medicinal Chemistry Letters article, where it was used as a precursor for the synthesis of novel JAK2 inhibitors. The researchers utilized the bromo substituent for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups. The resulting derivatives exhibited potent inhibitory activity against JAK2, with IC50 values in the low nanomolar range, suggesting potential for treating myeloproliferative disorders.

From a synthetic chemistry perspective, ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate has proven to be a versatile building block. A 2022 study in Organic Letters detailed an efficient palladium-catalyzed amination protocol that allows for the selective functionalization of the pyrazolo[1,5-a]pyridine scaffold at multiple positions. This methodology has opened new avenues for creating structurally diverse libraries of bioactive compounds, particularly for high-throughput screening in drug discovery programs.

The compound's physicochemical properties have also been extensively characterized in recent research. Computational studies published in the Journal of Chemical Information and Modeling in 2023 revealed that the ethyl ester moiety contributes to favorable solubility and membrane permeability, while the bromo substituent provides an ideal handle for further derivatization. These characteristics make it particularly valuable in fragment-based drug design approaches.

In conclusion, ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 2306262-02-0) represents a multifaceted tool in modern drug discovery. Its applications span from serving as a privileged scaffold in kinase inhibitor development to acting as a versatile intermediate in medicinal chemistry. The recent studies highlighted in this brief demonstrate its growing importance in addressing challenging therapeutic targets, particularly in oncology and inflammatory diseases. Future research directions may focus on exploring its potential in PROTAC design and other emerging therapeutic modalities.

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